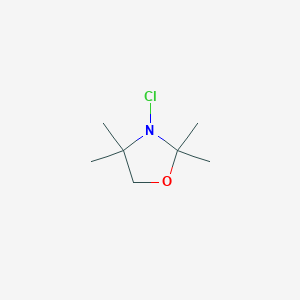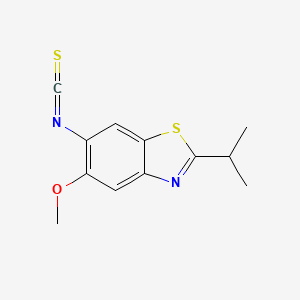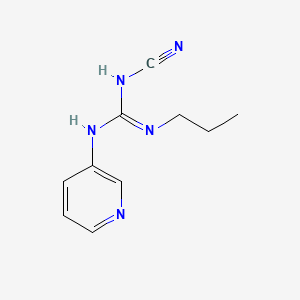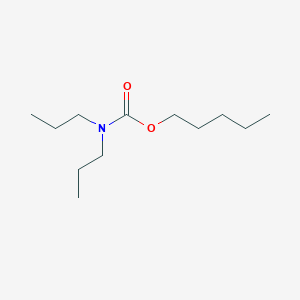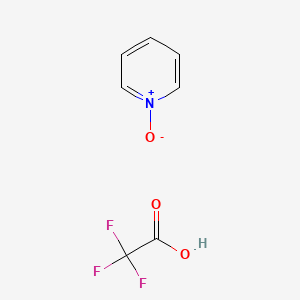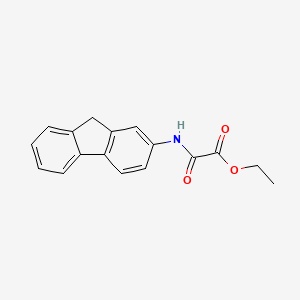
Oxamic acid, N-(2-fluorenyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxamic acid, N-(2-fluorenyl)-, ethyl ester is a chemical compound with the molecular formula C17H15NO3. It is derived from oxamic acid and fluorenyl groups, and it is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxamic acid, N-(2-fluorenyl)-, ethyl ester typically involves the esterification of oxamic acid with an ethyl group, followed by the introduction of the fluorenyl group. One common method involves the reaction of ethyl oxalyl chloride with 2-aminofluorene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxamic acid, N-(2-fluorenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and various substituted esters.
科学的研究の応用
Oxamic acid, N-(2-fluorenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Oxamic acid, N-(2-fluorenyl)-, ethyl ester exerts its effects involves its interaction with various molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. Additionally, the compound can undergo metabolic transformations that produce reactive intermediates, which can interact with proteins and other biomolecules.
類似化合物との比較
Similar Compounds
2-Acetylaminofluorene: A carcinogenic derivative of fluorene used in cancer research.
Fluorenone: An oxidized form of fluorene used in organic synthesis.
Fluorenyl benzoates: Compounds that undergo C-H bond oxidation through proton-coupled electron transfer.
Uniqueness
Oxamic acid, N-(2-fluorenyl)-, ethyl ester is unique due to its combination of the oxamic acid and fluorenyl groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
60550-98-3 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
ethyl 2-(9H-fluoren-2-ylamino)-2-oxoacetate |
InChI |
InChI=1S/C17H15NO3/c1-2-21-17(20)16(19)18-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,18,19) |
InChIキー |
IISVDDAVKLKCLI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


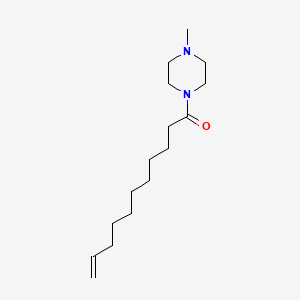
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)

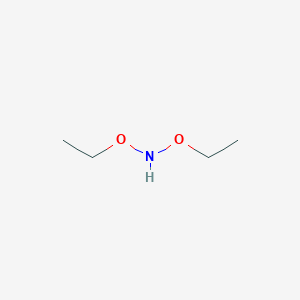
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
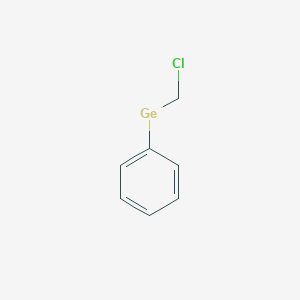
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
